3beta-Hydroxy-7-oxochol-5-en-24-oic Acid
Overview
Description
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is a bile acid, a class of steroid acids found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a metabolite of 7beta-hydroxycholesterol, which is a derivative of cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid typically involves the oxidation of 3beta-hydroxy-5-cholen-24-oic acid. This process can be achieved using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions to ensure the selective oxidation of the desired hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient and scalable oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3beta-Hydroxy-7-oxochol-5-en-24-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3beta-Hydroxy-7-oxochol-5-en-24-oic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other bile acids and steroid derivatives.
Biology: It plays a role in studying bile acid metabolism and its impact on lipid digestion and absorption.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is utilized in the development of pharmaceuticals and dietary supplements.
Mechanism of Action
3beta-Hydroxy-7-oxochol-5-en-24-oic acid is structurally similar to other bile acids such as cholic acid, deoxycholic acid, and lithocholic acid. its unique structural features, such as the presence of the oxo group at the 7-position, distinguish it from these compounds and contribute to its distinct biological activities.
Comparison with Similar Compounds
Cholic acid
Deoxycholic acid
Lithocholic acid
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Properties
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-19,22,25H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFXTNJNQOZGEJ-HICUSVRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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